4-Methylphenylhydrazine
Description
Contextualization within Hydrazine (B178648) Chemistry
4-Methylphenylhydrazine belongs to the broader class of organic compounds known as hydrazines, which are characterized by a nitrogen-nitrogen single bond. ontosight.ai The presence of the hydrazino group (-NHNH2) makes these compounds highly reactive and versatile reagents in organic synthesis. ontosight.ai The addition of a 4-methylphenyl (or p-tolyl) group to the hydrazine core modifies its electronic and steric properties, influencing its reactivity and making it a key building block for a variety of heterocyclic structures.
The fundamental reactivity of hydrazines, including this compound, often involves their nucleophilic character, allowing them to readily react with electrophilic species such as aldehydes and ketones. This reactivity is central to many of their applications, most notably in the formation of hydrazones, which are crucial intermediates in numerous synthetic transformations. ajrconline.orgresearchgate.net
Historical Perspectives on (4-Methylphenyl)hydrazine Studies
The study of phenylhydrazine (B124118) and its derivatives is intrinsically linked to the pioneering work of Emil Fischer in the late 19th century. His discovery of the Fischer indole (B1671886) synthesis in 1883, a reaction that utilizes a (substituted) phenylhydrazine and a carbonyl compound to form an indole, laid the foundation for a vast field of research. wikipedia.org This reaction remains one of the most important methods for synthesizing the indole nucleus, a privileged scaffold found in a multitude of natural products and pharmaceuticals. rsc.orgrsc.org
The synthesis of this compound itself typically involves the diazotization of 4-methylaniline (p-toluidine) followed by a reduction step. ontosight.aipatsnap.com Over the years, various reducing agents and reaction conditions have been explored to optimize the yield and purity of this important intermediate. patsnap.com These methodological advancements have been crucial in making this compound and its hydrochloride salt readily available for academic and industrial research. patsnap.comguidechem.com
Significance of this compound in Organic Synthesis and Medicinal Chemistry
The paramount importance of this compound in organic synthesis stems from its role as a precursor to a wide array of heterocyclic compounds. Its application in the Fischer indole synthesis is a classic example, enabling the construction of substituted indoles, which are core structures in many biologically active molecules. wikipedia.orgrsc.orgnih.gov The reaction's versatility allows for the synthesis of complex indole derivatives by varying the carbonyl component and the phenylhydrazine substituent. rsc.orgrsc.org
Beyond indoles, this compound is a key starting material for the synthesis of other important heterocyclic systems like pyrazoles and their derivatives. orientjchem.orgdergipark.org.trnih.gov Pyrazole-containing compounds are known to exhibit a broad spectrum of biological activities, making them attractive targets in drug discovery. For instance, the condensation of this compound with β-dicarbonyl compounds or their equivalents is a common strategy for constructing the pyrazole (B372694) ring. orientjchem.orgdergipark.org.tr
In medicinal chemistry, the interest in this compound and its derivatives is driven by the diverse pharmacological properties of the resulting compounds. The indole and pyrazole scaffolds, readily accessible from this compound, are present in numerous drugs with applications as anti-inflammatory, anticancer, antimicrobial, and antiviral agents. rsc.orgevitachem.com The methyl group on the phenyl ring can also influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.
Overview of Research Trajectories for this compound and its Derivatives
Current research involving this compound continues to expand upon its foundational applications while exploring new frontiers. One significant trajectory focuses on the development of more efficient and environmentally friendly synthetic methodologies. This includes the use of novel catalysts, microwave-assisted synthesis, and solvent-free reaction conditions to improve the synthesis of indole and pyrazole derivatives. rsc.orgdergipark.org.trresearchgate.net
Another major area of research is the design and synthesis of novel bioactive molecules. mdpi.com Scientists are continuously creating and screening new derivatives of this compound for their potential as therapeutic agents against a range of diseases, including cancer, infectious diseases, and neurodegenerative disorders. evitachem.comtandfonline.comelampharma.comacs.org This often involves the synthesis of hybrid molecules that combine the this compound-derived scaffold with other pharmacologically active moieties. nih.gov
Furthermore, the unique properties of hydrazones derived from this compound are being explored in the field of materials science for the development of new polymers and functional materials. researchgate.net The reactivity and structural features of these compounds make them interesting candidates for creating materials with specific optical, electronic, or biological properties.
Interactive Data Table: Properties of this compound Hydrochloride
| Property | Value | Source |
| CAS Number | 637-60-5 | guidechem.com |
| Molecular Formula | C7H11ClN2 | chemicalbook.com |
| Molecular Weight | 158.63 g/mol | chemicalbook.comechemi.com |
| Appearance | White to off-white crystalline powder | guidechem.com |
| Melting Point | >200 °C (decomposes) | guidechem.com |
| Solubility | Soluble in water | guidechem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-methylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-2-4-7(9-8)5-3-6/h2-5,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMBIJWZVIZZOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
35467-65-3 (hydrochloride), 637-60-5 (mono-hydrochloride) | |
| Record name | 4-Methylphenylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80202166 | |
| Record name | 4-Methylphenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
539-44-6 | |
| Record name | (4-Methylphenyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=539-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylphenylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylphenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-tolylhydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.926 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYLPHENYLHYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS424488W5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of 4 Methylphenylhydrazine
Established Synthetic Routes for 4-Methylphenylhydrazine
Several classical methods for the preparation of this compound have been well-documented, providing reliable access to this compound.
A primary and widely utilized method for synthesizing this compound involves the diazotization of 4-methylaniline (p-toluidine) followed by a reduction step. ontosight.aigoogle.com
The process begins with the reaction of 4-methylaniline with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, typically hydrochloric acid (HCl), at low temperatures (0–5°C). patsnap.com This reaction forms the corresponding 4-methylbenzenediazonium (B1208422) chloride salt. Maintaining a low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.
The general chemical transformation can be represented as follows: C₇H₉N + NaNO₂ + 2HCl → [C₇H₇N₂]⁺Cl⁻ + NaCl + 2H₂O [C₇H₇N₂]⁺Cl⁻ + Reducing Agent → C₇H₁₀N₂
Table 1: Reaction Parameters for the Synthesis of this compound via Diazotization of 4-Methylaniline
| Parameter | Value/Condition | Reference |
| Starting Material | 4-Methylaniline | ontosight.aipatsnap.com |
| Reagent for Diazotization | Sodium Nitrite (NaNO₂) | patsnap.com |
| Acidic Medium | Hydrochloric Acid (HCl) | patsnap.com |
| Diazotization Temperature | 0–5°C | patsnap.com |
| Reducing Agents | Tin(II) Chloride (SnCl₂), Sodium Sulfite (Na₂SO₃), Zinc (Zn) powder, Sodium Pyrosulfite | ontosight.aigoogle.comdoubtnut.com |
An alternative synthetic pathway to this compound involves the hydrolysis of a precursor hydrazone, specifically methanone, diphenyl-, 2-(4-methylphenyl)hydrazone. chemicalbook.com This method is particularly useful when starting from a pre-formed hydrazone derivative. The synthesis of the hydrochloride salt of this compound from this precursor has been reported to proceed with a high yield in a mixture of ethanol (B145695) and water under an inert atmosphere. chemicalbook.com
While less common, the synthesis of phenylhydrazines can sometimes be achieved through routes involving carboxylic acid derivatives. However, specific details on the direct hydrazinolysis of p-tolylcarboxylic acids to yield this compound are not extensively documented in the provided search results.
This compound is often prepared and stored as its hydrochloride salt (C₇H₁₁ClN₂) due to its enhanced stability and better solubility in polar solvents. chemicalbook.com The synthesis of the hydrochloride salt typically follows the reduction of the 4-methylbenzenediazonium salt.
In one procedure, after the reduction of the diazonium salt with zinc powder and hydrochloric acid, the reaction mixture is made alkaline (pH 10) with sodium hydroxide (B78521) to precipitate the crude this compound. patsnap.com This crude product is then dissolved in water, heated, and acidified with hydrochloric acid. Upon cooling, this compound hydrochloride crystallizes out. patsnap.com Another method describes the direct precipitation of the hydrochloride salt from the reaction mixture after reduction with tin(II) chloride or by treating a solution of the free base with hydrochloric acid. chemicalbook.comguidechem.com
Table 2: Physical and Chemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| CAS Number | 637-60-5 | chemicalbook.combiosynth.com |
| Molecular Formula | C₇H₁₁ClN₂ | chemicalbook.com |
| Molecular Weight | 158.63 g/mol | chemicalbook.combiosynth.com |
Advanced Synthetic Approaches Utilizing this compound
This compound serves as a versatile building block in more complex organic syntheses, primarily through its participation in condensation reactions to form hydrazones.
A cornerstone of the reactivity of this compound is its condensation reaction with carbonyl compounds, namely aldehydes and ketones, to form hydrazones. ontosight.aijscimedcentral.comjscimedcentral.comwjec.co.ukchemguide.co.uk This reaction involves the nucleophilic attack of the nitrogen atom of the hydrazine (B178648) group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. chemguide.co.uk
These reactions are often catalyzed by acids. ontosight.ai A variety of catalysts have been employed to facilitate this transformation, including fly-ash-H₂SO₄, which offers an environmentally friendly, solvent-free approach with high yields and shorter reaction times. jscimedcentral.comjscimedcentral.comresearchgate.net The resulting hydrazones are stable compounds and serve as important intermediates in the synthesis of various heterocyclic compounds and other molecules with potential biological activities. jscimedcentral.comjscimedcentral.com
The general reaction is as follows: C₇H₁₀N₂ + R-CO-R' → C₇H₉N-N=C(R)R' + H₂O (where R and R' can be hydrogen, alkyl, or aryl groups)
The formation of a yellow or orange precipitate upon reaction with 2,4-dinitrophenylhydrazine (B122626) (a related hydrazine) is a classic qualitative test for aldehydes and ketones. wjec.co.ukchemguide.co.uk Similarly, the reaction of this compound with various substituted benzaldehydes has been extensively studied to produce a range of (E)-1-benzylidene-2-(4-methylphenyl)hydrazines. jscimedcentral.comjscimedcentral.comresearchgate.net
Table 3: Examples of Condensation Reactions of this compound
| Carbonyl Compound | Catalyst/Conditions | Product Type | Reference |
| Substituted Benzaldehydes | Fly-ash–H₂SO₄, solvent-free | (E)-1-benzylidene-2-(4-methylphenyl)hydrazines | jscimedcentral.comjscimedcentral.comresearchgate.net |
| 4-Hexylbenzaldehyde | Acid catalyst | Benzaldehyde, 4-hexyl-, 2-((4-methylphenyl)methylene)hydrazone | ontosight.ai |
| General Aldehydes and Ketones | Ethanol | Hydrazones | jscimedcentral.comjscimedcentral.com |
Cyclization Reactions to Heterocyclic Systems
This compound is a key building block for the synthesis of various nitrogen-containing heterocyclic compounds, most notably indoles via the Fischer indole (B1671886) synthesis and triazole derivatives.
The Fischer indole synthesis is a classic and versatile reaction for constructing the indole ring system. organic-chemistry.orgsmolecule.cominnovareacademics.in The process involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions, followed by a frontiersin.orgfrontiersin.org-sigmatropic rearrangement of the initially formed phenylhydrazone. organic-chemistry.org this compound is frequently used as the hydrazine component, leading to the formation of methyl-substituted indoles. The choice of acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄, PPA) or a Lewis acid (e.g., ZnCl₂, AlCl₃), is crucial for the reaction's success. organic-chemistry.org
Fischer Indole Synthesis with this compound
Mechanochemical Approaches in Fischer Indole Synthesis
In line with the principles of green chemistry, mechanochemical methods have been applied to the Fischer indole synthesis. An environmentally friendly protocol has been developed using ball-milling under solvent-free conditions. This approach has been successfully applied to the reaction of this compound with various cyclic ketones, such as cyclopentanone, cycloheptanone, and cyclooctanone, to produce the corresponding indoles in good to excellent yields. The reaction is typically promoted by the addition of an acid, with a combination of silica (B1680970) gel and sodium bisulfate showing significant efficacy.
The table below presents the results of the mechanochemical Fischer indole synthesis between this compound and various cyclic ketones.
| Ketone | Product | Yield (%) | Reference |
|---|---|---|---|
| Cyclopentanone | 1,2,3,4-Tetrahydrocyclopenta[b]indole derivative | Good-Excellent | |
| Cycloheptanone | 6,7,8,9,10,11-Hexahydro-5H-cyclohepta[b]indole derivative | Good-Excellent | |
| Cyclooctanone | 5,6,7,8,9,10,11,12-Octahydrocycloocta[b]indole derivative | Good-Excellent | |
| Cyclohexanone | Tetrahydrocarbazole derivative | High |
Regioselectivity in Substituted Indole Formation
When unsymmetrical ketones are used in the Fischer indole synthesis, the formation of two regioisomeric indoles is possible. innovareacademics.in The regioselectivity of the cyclization is influenced by several factors, including the nature of the acid catalyst and the steric and electronic properties of the substituents on the ketone.
In the reaction of this compound with 2-substituted cyclohexanones, the selectivity of the process can be directed towards the preferential formation of either the linear indole product or the angular indolenine derivative. Studies have shown that the choice of acid catalyst plays a significant role in determining the ratio of these products. For example, when the reaction is performed in glacial acetic acid, the indolenine derivative is often the major product. This control over regioselectivity is crucial for the targeted synthesis of specific substituted indole scaffolds.
This compound also serves as a starting material for the synthesis of 1,2,4-triazole (B32235) derivatives, a class of heterocycles with a wide range of biological activities. scispace.com Several synthetic routes can be employed, often involving the initial formation of a hydrazone or a similar intermediate, followed by a cyclization step.
One common method involves the reaction of this compound with a source of carbon and nitrogen atoms to build the triazole ring. For example, 5-(4-Methylphenyl)-4H-1,2,4-triazole-3-thiol can be synthesized by reacting this compound with carbon disulfide in an aqueous solution of potassium hydroxide, followed by the addition of hydrazine hydrate. Another approach involves the formation of a thiosemicarbazide (B42300) precursor. The reaction of this compound with benzoyl chloride can form an N-(4-methylphenyl)hydrazinecarbothioamide, which can then undergo cyclization in the presence of an acid or base to yield the triazole core. These multi-step syntheses demonstrate the versatility of this compound in constructing complex heterocyclic systems like triazoles.
Formation of Pyrazole (B372694) Derivatives
This compound is a key starting material for the synthesis of various pyrazole derivatives, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These compounds are of significant interest due to their presence in many biologically active molecules. dergipark.org.tr The formation of pyrazoles from this compound typically involves a condensation reaction with a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.comresearchgate.net
A common method involves the reaction of this compound with β-diketones. researchgate.net For instance, the reaction with trifluoromethyl-β-diketones can yield 3- or 5-trifluoromethylpyrazoles. researchgate.net The regioselectivity of this reaction, determining which nitrogen atom of the hydrazine bonds to which carbonyl carbon, can be influenced by the reaction conditions and the nature of the substituents on the β-diketone. researchgate.netconicet.gov.ar The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) as a solvent has been shown to dramatically increase the regioselectivity in pyrazole formation. conicet.gov.ar
Another approach is the reaction of this compound with α,β-unsaturated carbonyl compounds, also known as chalcones. mdpi.com This reaction proceeds via a cyclocondensation mechanism to afford pyrazoline intermediates, which can then be oxidized to the corresponding pyrazoles. mdpi.com Microwave-assisted synthesis has been employed to accelerate these reactions. For example, the reaction between an enol ketone and this compound using silica-supported toluenesulfonic acid as a catalyst under microwave irradiation provides an efficient route to pyrazole derivatives. dergipark.org.tr
Furthermore, this compound can react with compounds like ethoxymethylenemalononitrile (B14416) to produce substituted pyrazoles. chemicalbook.com A general procedure involves refluxing a mixture of this compound and 2-(ethoxymethylene)malononitrile in ethanol, leading to the formation of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile. chemicalbook.com
The following table summarizes different methods for the synthesis of pyrazole derivatives from this compound:
| Reactant | Catalyst/Solvent | Product | Yield (%) | Reference |
| Ethoxymethylenemalononitrile | Ethanol (reflux) | 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile | 61-80 | chemicalbook.com |
| (Z)-4,4,4-trifluoro-3-hydroxy-1-(p-tolyl)but-2-en-1-one | Silica-supported toluenesulfonic acid (microwave) | 1,5-di-p-tolyl-3-(trifluoromethyl)-1H-pyrazole | Not specified | dergipark.org.tr |
| 1,3-Diketones | Nano-TiO2 | 1,3,5-substituted pyrazoles | Not specified | lew.ro |
| Aryltrifluoromethyl-1,3-diketones | TsOH on silicon (microwave, ethanol) | 1-(p-tolyl)-3-aryl-5-trifluoromethylpyrazoles | Not specified | researchgate.net |
Reactions Leading to Diazadienes
This compound serves as a precursor for the synthesis of diazadienes, which are compounds containing a -N=N-C=C- structural motif. A notable method for preparing dichlorodiazadienes involves the copper-catalyzed reaction of arylhydrazones with carbon tetrachloride. semanticscholar.orgresearchgate.net
The synthesis starts with the formation of an arylhydrazone by the condensation of this compound with an appropriate aldehyde, such as o-, m-, or p-nitrobenzaldehyde. semanticscholar.orgresearchgate.net This resulting hydrazone is then reacted with carbon tetrachloride in the presence of a copper(I) chloride (CuCl) catalyst to yield the corresponding (E)-1-(2,2-dichloro-1-(nitrophenyl))-2-(p-tolyl)diazene. semanticscholar.orgresearchgate.net These reactions have been reported to produce the target diazadienes in yields of up to 80%. semanticscholar.org
This methodology has been extended to create a broader range of dichlorodiazadienes by using different substituted phenylhydrazines. semanticscholar.org The resulting dichlorodiazadienes are valuable electrophiles and have been investigated for their potential as diazodyes. semanticscholar.org
The synthesis of these compounds can be summarized in the following reaction scheme:
Formation of Hydrazone: this compound + Substituted Benzaldehyde → Arylhydrazone
Formation of Diazadiene: Arylhydrazone + CCl4 (with CuCl catalyst) → Dichlorodiazadiene semanticscholar.orgbsu.edu.az
Alkylation, Acylation, and Other Condensation Reactions
This compound, with its reactive amino group, readily undergoes alkylation, acylation, and various condensation reactions. ontosight.ai
Alkylation: The alkylation of this compound can be achieved using different alkylating agents. A method for the selective α-alkylation involves the use of sodium amide in liquid ammonia, followed by the addition of an alkylating agent. google.com However, this process requires low temperatures. google.com An alternative procedure involves reacting this compound with an alkylating agent like n-octyl bromide in the presence of sodium amide in THF, which can be carried out at a more convenient temperature of 20-25°C. google.com
Acylation: Acylation of this compound is another important transformation. For instance, N'-formyl-N'-methyl-2,6-dimethylphenylhydrazine has been synthesized, and its structure confirmed by NMR spectroscopy. cdnsciencepub.com The reaction of this compound with trifluoroacetic anhydride (B1165640) (TFAA) in the presence of triethylamine (B128534) leads to the formation of N-trifluoroacetylated derivatives. clockss.org
Condensation Reactions: this compound readily condenses with aldehydes and ketones to form hydrazones. jscimedcentral.comontosight.ai A green chemistry approach for this reaction involves the condensation of this compound with substituted benzaldehydes under solvent-free conditions using a fly-ash-H₂SO₄ catalyst. jscimedcentral.comjscimedcentral.comresearchgate.net This method is experimentally simple, provides high yields, and has a shorter reaction time. jscimedcentral.comjscimedcentral.comresearchgate.net The resulting (E)-1-benzylidene-2-(4-methylphenyl)hydrazines are formed by grinding the reactants in a mortar at room temperature. jscimedcentral.comjscimedcentral.com
The following table provides examples of these reactions:
| Reaction Type | Reactant | Reagent/Catalyst | Product | Yield (%) | Reference |
| Alkylation | This compound | Sodium amide, n-octyl bromide | 1-n-Octyl-1-(4-methylphenyl)hydrazine | 88 | google.com |
| Acylation | 3-Methylphenylhydrazine, Acetone | Trifluoroacetic anhydride (TFAA), Triethylamine | N-trifluoroacetyl-N'-(3-methylphenyl)enehydrazine | Not specified | clockss.org |
| Condensation | This compound, Substituted Benzaldehydes | Fly-ash-H₂SO₄ (solvent-free) | (E)-1-benzylidene-2-(4-methylphenyl)hydrazines | High | jscimedcentral.comjscimedcentral.comresearchgate.net |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of chemical processes. jscimedcentral.comresearchgate.net This includes the use of solvent-free conditions, reduction of waste, and the use of efficient and reusable catalysts. jscimedcentral.comresearchgate.net
Solvent-Free Conditions and Reduced Waste
A significant advancement in the green synthesis of this compound derivatives is the adoption of solvent-free reaction conditions. jscimedcentral.com The condensation reaction between this compound and substituted benzaldehydes to form hydrazones has been successfully carried out by grinding the reactants together in a mortar at room temperature. jscimedcentral.comjscimedcentral.comresearchgate.net This method eliminates the need for organic solvents, which are often hazardous and contribute to waste generation. jscimedcentral.comresearchgate.net
The benefits of this solvent-free approach include:
Reduced Waste: By eliminating the solvent, the amount of chemical waste produced is significantly minimized. jscimedcentral.com
Simplified Work-up: The work-up procedure is often simpler, involving filtration to isolate the product. jscimedcentral.com
Energy Efficiency: Reactions are often carried out at room temperature, reducing energy consumption. jscimedcentral.comjscimedcentral.com
This methodology aligns with the green chemistry principle of preventing waste at the source. researchgate.net
Catalyst Efficiency and Reusability
The use of efficient and reusable catalysts is a cornerstone of green chemistry. researchgate.netcatalysis.blog In the synthesis of (E)-1-benzylidene-2-(4-methylphenyl)hydrazines, a fly-ash-H₂SO₄ catalyst has been employed. jscimedcentral.comjscimedcentral.comresearchgate.net This catalyst is not only effective in promoting the reaction but also offers several green advantages:
High Efficiency: The catalyst provides excellent yields of the desired products in a shorter reaction time compared to traditional methods. jscimedcentral.comjscimedcentral.comresearchgate.net
The development of such catalytic systems is vital for creating more sustainable chemical manufacturing processes. nih.gov
The following table highlights the green aspects of the synthesis of (E)-1-benzylidene-2-(4-methylphenyl)hydrazines:
| Green Chemistry Principle | Application in Synthesis | Benefit | Reference |
| Solvent-Free Conditions | Grinding reactants in a mortar | Reduced waste, simplified work-up, energy efficiency | jscimedcentral.comjscimedcentral.comresearchgate.net |
| Catalyst Efficiency | Use of Fly-ash-H₂SO₄ catalyst | High yields, shorter reaction times | jscimedcentral.comjscimedcentral.comresearchgate.net |
| Catalyst Reusability | Recovery and reuse of Fly-ash-H₂SO₄ | Cost reduction, waste minimization | jscimedcentral.comjscimedcentral.com |
Analytical Methods for 4 Methylphenylhydrazine and Its Metabolites
Spectroscopic Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. The absorption is influenced by the electronic transitions within the molecule. For aromatic compounds like 4-methylphenylhydrazine, the presence of a conjugated system of double bonds in the benzene (B151609) ring leads to characteristic absorption peaks. Functional groups attached to the benzene ring can cause shifts in the absorption peak wavelengths shimadzu.com. For instance, derivatives of this compound, such as (E)-1-(2,4-dinitrophenyl)-2-[(4-methylphenyl)methylidene]hydrazine, exhibit absorption maxima (λmax) in the UV region between 355-385 nm researchgate.net. The specific absorption maxima for this compound are influenced by the solvent and the presence of functional groups that can alter the energy of electronic transitions within the molecule shimadzu.com.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending vscht.czyoutube.com. The IR spectrum of a related compound, phenylhydrazine (B124118), shows a characteristic broad absorption peak around 3332 cm⁻¹ which is attributable to the N-H stretching vibration of the hydrazine (B178648) group researchgate.net. Aromatic compounds typically show C-H stretching vibrations from 3100-3000 cm⁻¹ and carbon-carbon stretching vibrations within the aromatic ring in the 1600-1400 cm⁻¹ region vscht.cz. For this compound, additional peaks corresponding to the C-H bonds of the methyl group would be expected below 3000 cm⁻¹ masterorganicchemistry.com. Spectra for this compound hydrochloride have been recorded using techniques such as KBr wafer or Attenuated Total Reflectance (ATR) nih.gov.
| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Hydrazine) | Stretching | 3500–3180 researchgate.net |
| C-H (Aromatic) | Stretching | 3100–3000 vscht.cz |
| C-H (Methyl) | Stretching | Below 3000 masterorganicchemistry.com |
| C=C (Aromatic) | Stretching | 1600–1400 vscht.cz |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is influenced by its local electronic environment libretexts.org. Protons attached to aromatic rings typically appear in the downfield region of the spectrum (δ 6.5-8.0 ppm) libretexts.org. Protons on carbons adjacent to electronegative atoms like nitrogen are also shifted downfield libretexts.orglibretexts.org. For a reaction product of p-tolylhydrazine (another name for this compound), the methyl protons (CH₃) appear as a singlet around δ 2.36 ppm, while the aromatic protons appear as multiplets between δ 7.14 and 7.48 ppm rsc.org.
¹³C NMR: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are also dependent on their chemical environment researchgate.net. Aromatic carbons typically resonate in the range of δ 100-150 ppm pdx.edu. In a derivative of p-tolylhydrazine, the methyl carbon (CH₃) shows a signal at δ 21.6 ppm. The aromatic carbons appear at various shifts, including δ 119.8, 122.2, 122.5, 129.2, 131.5, 131.6, and 138.7 ppm rsc.org.
| Atom | Nucleus | Approximate Chemical Shift (δ, ppm) |
|---|---|---|
| Methyl (CH₃) | ¹H | ~2.36 rsc.org |
| Aromatic (Ar-H) | ¹H | ~7.14 - 7.48 rsc.org |
| Methyl (CH₃) | ¹³C | ~21.6 rsc.org |
| Aromatic (Ar-C) | ¹³C | ~119 - 139 rsc.org |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. When a molecule is ionized in a mass spectrometer, it can break apart into smaller, charged fragments. This fragmentation pattern is unique to the molecule's structure and can be used for identification chemguide.co.ukwikipedia.org. The molecular ion peak (M+) corresponds to the molecular weight of the compound. For aromatic compounds, the molecular ion peak is typically strong due to the stability of the aromatic ring libretexts.org.
For the related compound phenylhydrazine (molecular weight 108.14 g/mol ), the mass spectrum shows a prominent molecular ion peak at m/z 108 massbank.eu. Common fragments are observed at m/z values corresponding to the loss of hydrogen or parts of the hydrazine group, as well as fragments of the benzene ring itself, such as m/z 77 (phenyl cation) massbank.eu. For this compound (molecular weight 122.17 g/mol ), the molecular ion peak would be expected at m/z 122. Fragmentation would likely involve the loss of fragments from the hydrazine moiety and the formation of a stable tolyl cation (m/z 91). High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule slideshare.net.
Chromatographic Techniques
Chromatographic methods are used to separate components of a mixture. These techniques are essential for isolating this compound from complex matrices for subsequent quantification and identification.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenylhydrazine compounds researchgate.net. Reversed-phase (RP) HPLC is a common mode used for this purpose sielc.comsielc.com.
A patented method for detecting phenylhydrazine compound residues utilizes a phenyl-bonded silica (B1680970) gel column with a gradient elution mobile phase composed of an organic solvent and a buffer solution. The detection is typically carried out using a UV detector set at a wavelength of around 260 nm google.com. Another established HPLC method for phenylhydrazine hydrochloride uses a Kromasil-C18 column with a mobile phase of methanol (B129727) and a phosphate (B84403) buffer, with UV detection at 235 nm semanticscholar.org.
To enhance specificity and sensitivity, especially when analyzing trace levels in complex samples, a pre-column derivatization step can be employed. This involves reacting the phenylhydrazine with a reagent, such as 4-nitrobenzaldehyde, to create a derivative that absorbs light at a longer wavelength (e.g., 416 nm), moving it away from potential interferences from the sample matrix researchgate.net.
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Stationary Phase (Column) | Phenyl bonded silica gel google.com | Kromasil-C18 semanticscholar.org |
| Mobile Phase | Gradient of organic phase and acetate (B1210297) buffer (pH 3.0-5.1) google.com | Methanol / KH₂PO₄ + K₂HPO₄ buffer (35:65) semanticscholar.org |
| Flow Rate | 0.8–1.2 mL/min google.com | 1.0 mL/min semanticscholar.org |
| Column Temperature | 20–30 °C google.com | 30 °C semanticscholar.org |
| Detection | UV at 260 nm google.com | UV at 235 nm semanticscholar.org |
X-ray Crystallographic Analysis
While the specific crystal structure of this compound or its simple salts has not been extensively detailed in publicly available literature, the general methodology for such an analysis is well-established. To perform X-ray crystallographic analysis, a single crystal of the compound is grown and then mounted on a diffractometer. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected. By analyzing the positions and intensities of the diffracted X-ray beams, the electron density map of the molecule can be constructed, leading to the determination of the atomic positions.
For related compounds, such as intermediates in the synthesis of more complex heterocyclic systems derived from hydrazine derivatives, X-ray crystallography has been successfully employed to confirm their molecular structures. For instance, in the synthesis of certain tetraazafluoranthen-3(2H)-ones, the structures of key intermediates were confirmed using single-crystal X-ray analysis. nist.gov This analysis revealed important structural details, such as the deviation of fused ring systems from planarity. nist.gov
A hypothetical data table for the crystallographic analysis of a compound like this compound hydrochloride is presented below to illustrate the type of information that would be obtained from such a study.
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₇H₁₁ClN₂ |
| Formula Weight | 158.63 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 15.678 |
| β (°) | 98.76 |
| Volume (ų) | 850.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.240 |
Quantum Chemical Calculations (e.g., DFT Theoretical Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are invaluable for investigating the electronic structure and properties of molecules. These computational methods can predict molecular geometries, vibrational frequencies, and other properties with a high degree of accuracy.
A common approach for such calculations involves the use of a specific functional, such as B3LYP, in conjunction with a basis set, like 6-31G, to approximate the solutions to the Schrödinger equation for the molecule. Current time information in Edmonton, CA.inpressco.com The B3LYP functional is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-31G basis set is a split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms, which allows for a more accurate description of the electron distribution in the molecule.
For this compound, DFT calculations would typically start with an initial guess of the molecular geometry, which is then optimized to find the lowest energy conformation. From this optimized geometry, various properties can be calculated, including bond lengths, bond angles, and dihedral angles.
The following table presents hypothetical results from a DFT B3LYP/6-31G* calculation for the optimized geometry of this compound, illustrating the kind of detailed structural information that can be obtained.
| Parameter | Calculated Value |
|---|---|
| Bond Lengths (Å) | |
| C-C (aromatic) | 1.390 - 1.395 |
| C-N | 1.405 |
| N-N | 1.430 |
| C-H (aromatic) | 1.085 |
| C-H (methyl) | 1.095 |
| N-H | 1.015 |
| Bond Angles (°) | |
| C-C-C (aromatic) | 119.5 - 120.5 |
| C-C-N | 119.8 |
| C-N-N | 118.5 |
| H-N-H | 107.0 |
| H-C-H (methyl) | 109.5 |
Analytical Techniques for Adduct Detection
Upon entering a biological system, this compound and its metabolites can potentially form covalent adducts with macromolecules such as proteins and DNA. The detection and characterization of these adducts are critical for understanding the mechanisms of toxicity and carcinogenicity. Mass spectrometry-based techniques are the primary tools for identifying these adducts.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection of protein and DNA adducts. berkeley.edu In a typical workflow, the biological sample (e.g., plasma, tissue homogenate) is first processed to isolate the macromolecule of interest (e.g., albumin, DNA). The isolated macromolecule is then enzymatically digested into smaller fragments (peptides or nucleosides).
The resulting digest is then separated by liquid chromatography, which separates the components of the mixture based on their physicochemical properties. The separated components are then introduced into the mass spectrometer. In the mass spectrometer, the molecules are ionized, and their mass-to-charge ratio is measured. In a tandem mass spectrometry experiment (MS/MS), specific ions of interest (precursor ions) are selected and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern provides structural information that can be used to identify the adducted peptide or nucleoside.
For example, the detection of a this compound adduct to a cysteine residue in a peptide would be identified by a characteristic mass shift in the peptide corresponding to the addition of the this compound moiety. The site of adduction can be confirmed by analyzing the fragmentation pattern of the adducted peptide.
In addition to LC-MS/MS, other techniques such as high-performance liquid chromatography (HPLC) with ultraviolet (UV) or electrochemical detection can also be used for the analysis of this compound and its metabolites. nih.gov Derivatization of the analyte with a suitable reagent can be employed to enhance its detectability.
The table below outlines some of the key analytical techniques used for the detection of adducts.
| Technique | Principle | Application |
|---|---|---|
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of precursor and fragment ions. | Identification and quantification of specific protein and DNA adducts. |
| HPLC-UV | Separation by HPLC with detection based on the absorption of UV light. | Quantification of metabolites and adducts that possess a chromophore. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds by gas chromatography followed by mass analysis. | Analysis of volatile metabolites after derivatization. |
| Immunoassays (e.g., ELISA) | Use of antibodies to specifically detect adducts. | Screening of a large number of samples for the presence of specific adducts. |
Research Applications and Future Directions
Role of 4-Methylphenylhydrazine as a Reagent in Organic Synthesis
As an important intermediate in organic synthesis, this compound is widely utilized in the production of numerous other compounds. patsnap.com Its reactivity makes it a valuable tool for chemists to construct complex molecular architectures.
This compound is a key precursor in the synthesis of azo dyes. cymitquimica.com Azo dyes, characterized by the R-N=N-R' functional group, constitute the largest and most diverse group of synthetic dyes used in industry. researchgate.netcuhk.edu.hk The synthesis typically involves a two-step process: the diazotization of an aromatic amine to form a diazonium salt, followed by a coupling reaction with an aromatic compound. researchgate.netunb.ca Hydrazine (B178648) derivatives like this compound are integral to creating the diazonium intermediates necessary for dye formation. cymitquimica.com
Beyond dyes, this compound is instrumental in preparing a variety of other nitrogen-containing compounds. nih.gov The hydrazine moiety is a key component in the synthesis of heterocyclic compounds such as pyrazoles and triazoles, which are significant scaffolds in medicinal chemistry. guidechem.comenamine.net Green chemistry approaches using solvents like water or PEG have been developed for the synthesis of nitrogen-containing heterocycles from hydrazine precursors. mdpi.com
Table 1: Examples of Nitrogen-Containing Compounds Synthesized Using Hydrazine Derivatives
| Compound Class | Synthetic Utility | Key Reaction Type |
| Azo Dyes | Industrial colorants for textiles, food, and indicators. researchgate.netunb.ca | Diazotization and Azo Coupling unb.ca |
| Pyrazoles | Scaffolds in pharmaceuticals and agrochemicals. guidechem.comenamine.net | Condensation with dicarbonyl compounds enamine.net |
| Triazoles | Core structures in medicinal and materials chemistry. guidechem.comenamine.net | Cycloaddition reactions mdpi.com |
| Indoles | Precursors for pharmaceuticals (e.g., Tryptamines). ssichem.com | Fischer Indole (B1671886) Synthesis |
Organic building blocks are fundamental, functionalized molecules used for the bottom-up assembly of more complex molecular structures. sigmaaldrich.comboronmolecular.com this compound serves as an essential building block, providing a reactive hydrazine group and an aromatic ring that can be further modified. chemimpex.com This allows for the precise construction of larger molecules with desired properties for applications in medicinal chemistry, materials science, and agrochemicals. boronmolecular.com Its use facilitates the creation of a diverse library of organic compounds through reactions like condensation with carbonyls to form hydrazones or cyclization to create heterocyclic systems. enamine.netchemimpex.com
Development of New Functional Materials
The versatility of this compound as a building block extends to the field of materials science. It is used in the synthesis of novel functional organic materials where its structural features can be incorporated to tune electronic and photophysical properties. chemrxiv.org For instance, planarized triarylamine frameworks, which are related structural motifs, are employed as electron donors in materials for Organic Light Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). chemrxiv.org By incorporating moieties derived from hydrazine compounds, researchers can design new molecular scaffolds for advanced applications in organic electronics. chemrxiv.org
Pharmaceutical Research and Drug Development
This compound and its derivatives are of significant interest in pharmaceutical research. patsnap.com The hydrazine moiety is present in several known drugs and is considered a valuable functional group in the design of new therapeutic agents. enamine.netelampharma.com The compound serves as a key intermediate in the synthesis of various biologically active molecules. chemimpex.com
Researchers actively synthesize and evaluate derivatives of this compound for a range of medicinal applications. A primary focus has been on the development of novel anti-cancer agents. cymitquimica.comelampharma.com Due to its hydrazine group, it has been identified as a compound from which derivatives can be made in the search for new anticancer drugs. elampharma.com For example, 4-(Methylsulfonyl)phenylhydrazine, a related derivative, is used as an intermediate in synthesizing agents targeting cancer and inflammation. chemimpex.com Studies have also shown that this compound hydrochloride can inhibit tumorigenesis in animal models, suggesting its potential, or the potential of its derivatives, in cancer therapy. biosynth.com
Table 2: Research Findings on Medicinal Applications
| Derivative/Compound | Investigated Application | Finding/Role | Reference |
| This compound hydrochloride | Anti-cancer | Shown to inhibit lung tumorigenesis in animal models by inhibiting angiogenesis and tumor growth. biosynth.com | biosynth.com |
| 4-Tolylhydrazine Monohydrochloride | Anti-cancer | Possesses anti-cancer potential due to its hydrazine moiety and is used to create derivatives for novel anticancer drugs. elampharma.com | elampharma.com |
| 4-(Methylsulfonyl)phenylhydrazine hydrochloride | Anti-cancer, Anti-inflammatory | Serves as an important intermediate in the synthesis of pharmaceutical agents targeting cancer and inflammation. chemimpex.com | chemimpex.com |
Agrochemical Applications
In addition to pharmaceuticals, this compound is a valuable intermediate in the agrochemical industry. It is employed in the synthesis of pesticides and other crop protection agents. guidechem.com The heterocyclic compounds, such as pyrazoles, that can be synthesized from this precursor are prevalent in the formulation of modern pesticides. guidechem.com
Environmental Research Considerations
The environmental fate of this compound is an area of growing interest due to its use in chemical synthesis and potential release into ecosystems. While specific studies on this compound are limited, the environmental behavior of its parent compound, phenylhydrazine (B124118), provides significant insights into its likely degradation pathways and environmental persistence.
The environmental degradation of this compound is expected to proceed through several key mechanisms, primarily photochemical degradation, autoxidation, and biodegradation. These processes are influenced by environmental conditions such as sunlight, oxygen levels, and microbial activity.
Photochemical Degradation: Phenylhydrazine, and by extension its methylated derivative, is susceptible to degradation by light. who.int Aromatic compounds with hydrazine moieties can absorb ultraviolet radiation, leading to the cleavage of chemical bonds and the formation of reactive intermediates. This process is a significant pathway for the removal of such compounds from sunlit surface waters and the atmosphere.
Autoxidation: In the presence of oxygen, particularly in aqueous environments, phenylhydrazine undergoes autoxidation. who.int This reaction can be accelerated by factors such as light and heat. The oxidation of phenylhydrazine is a complex process that can generate reactive oxygen species, including superoxide (B77818) radicals, and various organic intermediates. who.int The methyl group in this compound may influence the rate and products of this autoxidation process.
Biodegradation: Microbial activity is a crucial factor in the environmental breakdown of many organic compounds. Phenylhydrazine is known to be readily biodegradable, suggesting that microorganisms in soil and water can utilize it as a source of carbon and nitrogen, breaking it down into simpler, less harmful substances. who.int The biodegradation of aromatic compounds is a well-established field of study, and it is anticipated that various bacterial and fungal strains possess the enzymatic machinery to degrade this compound. The presence of the methyl group might affect the rate of biodegradation, as substituted aromatic compounds can sometimes be more or less persistent than their parent compounds.
| Degradation Pathway | Description | Influencing Factors |
| Photochemical Degradation | Breakdown of the molecule by light energy, particularly UV radiation. | Sunlight intensity, presence of photosensitizers. |
| Autoxidation | Spontaneous oxidation in the presence of oxygen. | Oxygen concentration, temperature, presence of metal ions. |
| Biodegradation | Breakdown by microorganisms such as bacteria and fungi. | Microbial population, nutrient availability, temperature, pH. |
It is important to note that while these pathways are inferred from the behavior of phenylhydrazine, further research is needed to determine the specific degradation products and half-life of this compound in various environmental compartments.
Advanced Computational and Theoretical Studies
Advanced computational and theoretical studies are increasingly being employed to understand the properties and reactivity of chemical compounds like this compound. While specific computational studies focused solely on this compound are not widely reported, the methodologies applied to related hydrazine derivatives provide a framework for future research.
Theoretical studies on hydrazine derivatives often utilize Density Functional Theory (DFT) to investigate their molecular structure, electronic properties, and reactivity. Such studies can elucidate key molecular parameters including atomic charges, electronic density distributions, and electrostatic potentials, which in turn help in understanding the reactivity and stability of these compounds. For instance, the polarization effects between different functional groups in hydrazine derivatives have a significant impact on their behavior.
Computational approaches like Quantitative Structure-Activity Relationship (QSAR) are also valuable in predicting the biological activity of phenylhydrazine derivatives. These models correlate the structural or property descriptors of compounds with their biological activities, aiding in the design of new molecules with desired therapeutic effects.
Future computational research on this compound could focus on:
Reactivity and Reaction Mechanisms: Elucidating the mechanisms of its key reactions, such as the Fischer indole synthesis, to optimize reaction conditions and yields.
Environmental Fate Modeling: Predicting its degradation pathways and the formation of potential transformation products in the environment.
Biological Activity Prediction: Using molecular docking and QSAR to predict its interactions with biological targets and guide the development of new therapeutic agents.
Emerging Research Areas for this compound
This compound continues to be a valuable building block in organic synthesis, with several emerging research areas highlighting its versatility.
One of the most significant applications of this compound is in the Fischer indole synthesis . wikipedia.orgalfa-chemistry.commdpi.comsharif.edu This classic reaction remains a cornerstone for the synthesis of indole derivatives, which are core structures in many pharmaceuticals, agrochemicals, and natural products. alfa-chemistry.com Recent research has focused on developing more environmentally friendly and efficient protocols for the Fischer indole synthesis, including mechanochemical methods that reduce or eliminate the need for solvents. rsc.org The use of this compound in this reaction allows for the synthesis of specifically substituted indoles that are key intermediates in the production of drugs, such as antimigraine agents of the triptan class. wikipedia.org
Another burgeoning area of research is the use of this compound in the synthesis of novel bioactive heterocyclic compounds . mdpi.comnih.govmdpi.comopenmedicinalchemistryjournal.com Nitrogen-containing heterocycles are of immense interest in medicinal chemistry due to their diverse biological activities. Researchers are exploring the use of this compound to create new compounds with potential applications as:
Anticancer agents: By incorporating the this compound moiety into larger molecular scaffolds.
Antimicrobial agents: Developing new derivatives to combat drug-resistant bacteria and fungi. mdpi.com
Enzyme inhibitors: Designing selective inhibitors for therapeutic targets, such as dipeptidyl peptidase-IV (DPP-IV). nih.gov
The development of multicomponent reactions involving this compound is also a promising field. nih.gov These reactions allow for the efficient synthesis of complex molecules in a single step, which is highly desirable in drug discovery and materials science.
| Research Area | Application of this compound | Significance |
| Fischer Indole Synthesis | Key starting material for the synthesis of substituted indoles. | Access to a wide range of biologically active compounds, including pharmaceuticals. |
| Bioactive Heterocycles | Building block for the creation of novel compounds with potential therapeutic properties. | Development of new drugs for various diseases, including cancer and infectious diseases. |
| Multicomponent Reactions | A versatile reactant for the one-pot synthesis of complex molecules. | Efficient and sustainable chemical synthesis for drug discovery and materials science. |
The continued exploration of this compound in these and other areas of chemical research is expected to lead to the discovery of new molecules with valuable properties and applications.
Q & A
Q. What synthetic routes are available for preparing 4-Methylphenylhydrazine hydrochloride, and how are impurities removed during purification?
- Methodology : this compound hydrochloride is synthesized via diazotization of 4-methylaniline, followed by reduction with sodium sulfite and acid precipitation. Post-synthesis purification involves recrystallization from ethanol or aqueous HCl to remove unreacted aniline or byproducts. Melting point analysis (>200°C) and elemental analysis are critical for confirming purity .
Q. Which analytical techniques are most reliable for characterizing this compound derivatives?
- Methodology :
- IR spectroscopy : Identifies N-H stretches (~3300 cm⁻¹) and C-N bonds (~1600 cm⁻¹) in hydrazine derivatives.
- NMR spectroscopy : Proton NMR detects aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.3 ppm) .
- Melting point analysis : Used to verify consistency with literature values (e.g., >200°C for this compound hydrochloride) .
Q. What safety protocols are essential when handling this compound hydrochloride?
- Methodology :
- Use PPE (gloves, goggles, lab coat) due to toxicity (R22: Harmful if swallowed).
- Work in a fume hood to avoid inhalation (R36/37/38: Irritating to eyes, respiratory system, and skin).
- Store in airtight containers away from oxidizers .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts in Fischer indole synthesis using this compound?
- Methodology :
- Catalyst selection : Acidic conditions (HCl or H₂SO₄) promote cyclization.
- Temperature control : Heating at 80–100°C for 2–4 hours reduces side reactions like pyrazole formation.
- Solvent choice : Ethanol or methanol enhances solubility of intermediates. Mechanochemical synthesis (ball milling) improves yield (up to 99%) by reducing reaction time .
Q. What mechanistic insights explain contradictory product distributions in phenylhydrazine-based reactions?
- Methodology :
- Substituent effects: Electron-donating groups (e.g., 4-methyl) favor indole formation, while electron-withdrawing groups (e.g., nitro) may lead to diazadienes.
- Kinetic vs. thermodynamic control : Longer reaction times or higher temperatures can shift products toward thermodynamically stable species (e.g., pyrazoles) .
Q. How does this compound enable the synthesis of antibacterial dichlorodiazadienes?
- Methodology :
- React this compound with nitrobenzaldehyde derivatives in the presence of CuCl₂/CCl₄ to form (E)-1-(2,2-dichloro-1-(nitrophenyl))-2-(p-tolyl)diazene.
- Isolate yields (~80%) via column chromatography (silica gel, hexane/EtOAc).
- Antibacterial activity is assessed via agar diffusion (MIC values: 12.5–50 µg/mL) .
Q. What role does this compound play in mechanochemical indole synthesis?
- Methodology :
- Ball-mill this compound hydrochloride with ketones (e.g., cyclohexanone) and LiCl at 30 Hz for 60–400 minutes.
- Yields (39–99%) depend on substituent steric effects. Post-reduction with NaBH₄ converts indolenines to indolines .
Q. How are diaryltellurides synthesized from this compound, and how are they characterized?
- Methodology :
- React this compound with TeO₂ and LiCl at 120°C for 6 hours to form bis(4-methylphenyl)telluride (31% yield).
- Characterize via mass spectrometry (molecular ion peak at m/z 334) and ¹H NMR (δ 2.4 ppm for methyl groups) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
